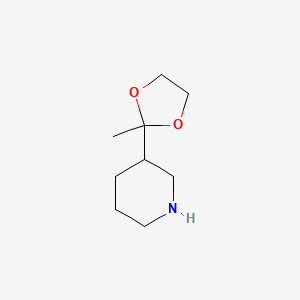
3-(2-Methyl-1,3-dioxolan-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Methyl-1,3-dioxolan-2-yl)piperidine” is a chemical compound with the molecular formula C9H17NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a 2-methyl-1,3-dioxolane group . The molecular weight of this compound is 171.24 .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 238.9±35.0 °C, and its predicted density is 1.035±0.06 g/cm3 . The compound has a predicted pKa value of 10.27±0.10 .Applications De Recherche Scientifique
Synthesis and Chemical Structure
Anticholinergic Activities : Studies on the synthesis and anticholinergic activities of 4-acyloxy-1-alkyl-1-(1,3-dioxolan-4-ylmethyl)piperidinium compounds revealed that quaternization with methyl bromide yields diastereoisomers with significant anticholinergic activities. The stereochemistry of these compounds was determined from N-methyl signals in proton nuclear magnetic resonance (1H-NMR) spectra, with trans isomers being more potent than cis isomers (Sugai, Hasegawa, Yoshida, & Akaboshi, 1984).
Molecular Structure and Vibrational Spectra : The molecular structure and vibrational frequencies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined through HF and DFT methods, providing insights into the compound's ground state structural and spectroscopic properties (Taşal, Sıdır, Gülseven, Öǧretir, & Önkol, 2009).
Synthesis Methods : A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine was proposed, highlighting its importance in medicinal chemistry and offering a more practical approach for producing large quantities (Smaliy, Chaykovskaya, Yurchenko, Lakhtadyr, Yurchenko, Shtil, & Kostuk, 2011).
Pharmacological Potential
NMDA Receptor Affinity : Research on dexoxadrol analogues with modifications in the piperidine ring synthesized a series of compounds evaluated for their NMDA receptor affinity. The study found that specific structural configurations are crucial for high NMDA receptor affinity, with one compound demonstrating potent antagonist properties with selectivity against various receptors (Banerjee, Fröhlich, Schepmann, & Wünsch, 2010).
Corrosion Inhibition : Quantum chemical and molecular dynamic simulation studies have explored the inhibition efficiencies of certain piperidine derivatives on iron corrosion, demonstrating the compounds' potential as corrosion inhibitors through their adsorption behaviors and interaction energies (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Propriétés
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(11-5-6-12-9)8-3-2-4-10-7-8/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIVTIRRGATDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-1-(3-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2952502.png)
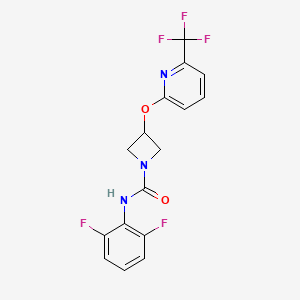
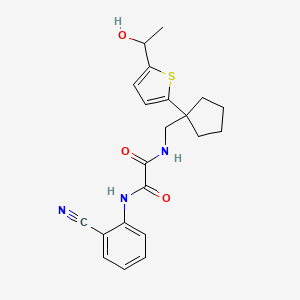
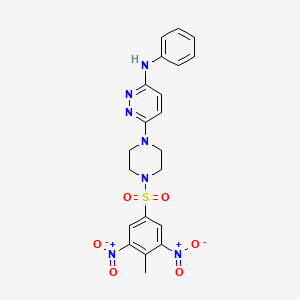
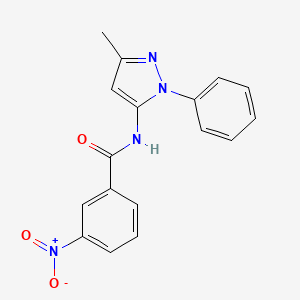
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2952508.png)
![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)
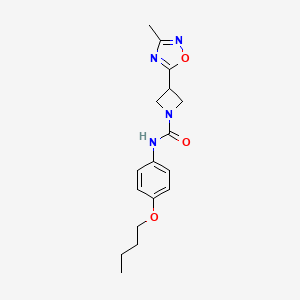

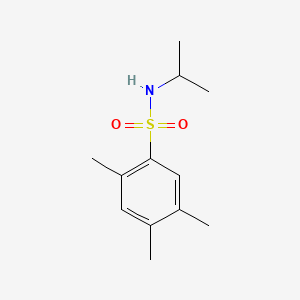
![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2952519.png)

![7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2952523.png)